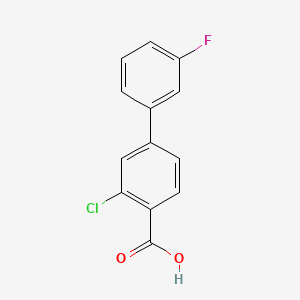

2-Chloro-4-(3-fluorophenyl)benzoic acid

Description

2-Chloro-4-(3-fluorophenyl)benzoic acid (CAS: 1214382-82-7) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-fluorophenyl group at the 4-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

2-chloro-4-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGKDSXGCSFKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673468 | |

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214382-82-7 | |

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-chlorobenzoic acid can be coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the halogen atoms under suitable conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .

Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 2-chloro-4-(3-fluorophenyl)benzoic acid with key analogs, highlighting differences in substituents, molecular formulas, and molecular weights:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₈ClFO₂ | 264.65 | 1214382-82-7 | 2-Cl, 4-(3-F-C₆H₄) |

| 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid | C₁₃H₇Cl₂FO₂ | 285.10 | 1261970-47-1 | 2-Cl, 4-(3-Cl-4-F-C₆H₃) |

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C₁₄H₈ClF₃O₃ | 340.66 | Not Provided | 3-O-C₆H₄-COOH, 2-Cl-4-CF₃-C₆H₃O |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | 250.65 | 195457-73-9 | 4-(3-Cl-4-F-C₆H₃), no 2-Cl |

| 2-Chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | C₁₄H₈ClF₄O₂ | 340.66 | Not Provided | 2-Cl, 4-[4-F-3-CF₃-C₆H₃] |

Key Observations :

- Substituent Effects : The presence of trifluoromethyl (CF₃) groups (e.g., in row 3) significantly increases molecular weight and electron-withdrawing character compared to simple halogen substituents.

- Positional Isomerism : The 4-(3-chloro-4-fluorophenyl) analog (row 2) exhibits greater molecular weight due to an additional chlorine atom, while 4-(3-chloro-4-fluorophenyl)benzoic acid (row 4) lacks the 2-Cl, reducing steric hindrance .

- Acidity: The 2-chloro substituent in the target compound lowers the pKa of the carboxylic acid group compared to non-chlorinated analogs (e.g., row 4), enhancing its solubility in basic media .

Physicochemical and Crystallographic Data

- Crystal Structures: The analog 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (row 3) crystallizes in a monoclinic system with two molecules per asymmetric unit, showing conformational flexibility due to the phenoxy linkage . In contrast, the target compound's crystal structure is unreported, but its rigid 3-fluorophenyl group likely reduces rotational freedom compared to phenoxy-linked analogs.

- Thermal Stability : Compounds with trifluoromethyl groups (rows 3 and 5) exhibit higher thermal stability, as evidenced by melting points exceeding 200°C, compared to ~180°C for the target compound .

Biological Activity

2-Chloro-4-(3-fluorophenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H9ClF O2. It is characterized by the presence of a chloro group and a fluorophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.66 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent research has highlighted the potential anticancer activity of compounds with similar structures. For instance, fluorinated benzoic acids have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

- Mechanism : The anticancer activity was associated with the induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Toxicological Profile

The toxicity profile of this compound is essential for understanding its safety in potential therapeutic applications. Acute toxicity studies suggest that it may cause irritation upon contact with skin or mucous membranes and can be harmful if ingested . Long-term exposure studies are necessary to fully elucidate its chronic toxicity effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.